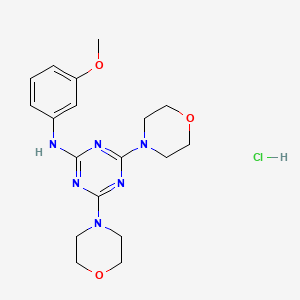

N-(3-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

Descripción

N-(3-Methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a triazine derivative characterized by a 3-methoxyphenyl substituent at the 2-position and morpholino groups at the 4- and 6-positions of the triazine core. The hydrochloride salt form likely enhances solubility and stability for biological testing .

Propiedades

IUPAC Name |

N-(3-methoxyphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O3.ClH/c1-25-15-4-2-3-14(13-15)19-16-20-17(23-5-9-26-10-6-23)22-18(21-16)24-7-11-27-12-8-24;/h2-4,13H,5-12H2,1H3,(H,19,20,21,22);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKETZFKBLRBILE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride typically involves the reaction of 3-methoxyaniline with cyanuric chloride in the presence of a base, followed by the introduction of morpholine groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity N-(3-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The triazine ring can be reduced under specific conditions.

Substitution: The morpholino groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Aplicaciones Científicas De Investigación

Chemistry

N-(3-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for the introduction of various functional groups, facilitating the design of new compounds with desired properties.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor or receptor modulator . Studies have shown that derivatives of 4,6-dimorpholino-1,3,5-triazine exhibit significant biological activities, including:

- Anticancer Activity : A series of synthesized derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For example, compounds derived from this scaffold have shown effectiveness against various cancer cell lines such as SW620 (human colon cancer) and A549 (non-small cell lung cancer) .

Medicine

The therapeutic potential of N-(3-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is being explored in the context of treating diseases such as cancer. The compound's mechanism involves interaction with specific molecular targets that modulate enzymatic activities related to tumor growth and survival pathways .

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties. Its unique chemical structure enables the creation of polymers and other materials that can be tailored for particular uses in fields such as electronics and pharmaceuticals.

Case Study 1: Anticancer Activity Evaluation

A study published in 2023 evaluated various derivatives of 4,6-dimorpholino-1,3,5-triazine for anticancer activity using the MTT assay method. The results indicated promising anti-proliferative effects against multiple cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6a | SW620 | 80 |

| 6b | A549 | 85 |

| 6c | HeLa | 92 |

| 6d | MCF-7 | 94 |

This table demonstrates the varying degrees of efficacy among different derivatives .

Case Study 2: Enzyme Inhibition Studies

Research has also focused on the compound's role as a dual PI3K/mTOR inhibitor. The presence of multiple nitrogen atoms in the triazine core enhances its ability to interact with key signaling pathways involved in cancer progression . Structural modifications have been suggested to improve bioavailability and potency.

Mecanismo De Acción

The mechanism of action of N-(3-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazine ring structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

Triazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Commercial and Industrial Relevance

- Supplier Availability: Chlorophenyl analogs (e.g., N-(3-chlorophenyl)-4,6-dimorpholino-triazine hydrochloride) are widely available from suppliers in China and India (Evidences 8–9), underscoring industrial interest in triazine intermediates for drug discovery .

Actividad Biológica

N-(3-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a synthetic compound belonging to the class of 1,3,5-triazine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antidiabetic and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for N-(3-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is with a molecular weight of 408.9 g/mol. The structure features a triazine core substituted with morpholino groups and a methoxyphenyl moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 408.9 g/mol |

| CAS Number | 1179464-41-5 |

The biological activity of N-(3-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride primarily involves its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism. Inhibition of DPP-IV leads to increased levels of incretin hormones, which can enhance insulin secretion and lower blood glucose levels.

Inhibition Data

In comparative studies, triazine derivatives have demonstrated potent DPP-IV inhibitory activity with IC50 values ranging from 4.2 nM to over 200 nM depending on the structural modifications made to the core triazine structure. The presence of electron-withdrawing groups has been shown to enhance inhibitory potency .

Antidiabetic Activity

Research has shown that compounds similar to N-(3-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride exhibit significant antidiabetic effects through their DPP-IV inhibition properties. For instance:

- Study Findings : A study reported that certain triazine derivatives could effectively lower blood glucose levels in diabetic animal models by inhibiting DPP-IV activity .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Triazine derivatives have been linked to the modulation of signaling pathways involved in cell proliferation and apoptosis.

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Triazine Derivatives | HCT-116 | 10.5 | Induction of apoptosis via EGFR pathway |

| 4,6-Dimorpholino Derivatives | Various cancer cells | 8.0 - 12.0 | PI3K/mTOR pathway inhibition |

Studies have indicated that the unique bismorpholine structure can enhance stability and bioavailability while promoting effective interactions with target proteins involved in tumor growth regulation .

Case Studies

- DPP-IV Inhibition : A case study highlighted the synthesis and testing of a series of triazine derivatives where one compound exhibited an IC50 value of 4.2 nM against DPP-IV, significantly outperforming others in its class .

- Anticancer Activity : Another investigation assessed the anticancer effects of various triazine derivatives against several cancer cell lines. The results indicated that compounds with morpholino substitutions showed enhanced cytotoxicity compared to those lacking these groups .

Q & A

Basic: What are the recommended synthetic routes and characterization methods for this triazine derivative?

Answer:

The synthesis typically involves multi-step nucleophilic substitution reactions. For example:

Step 1: React 2,4,6-trichloro-1,3,5-triazine with 3-methoxyaniline under ice-cold conditions to introduce the methoxyphenyl group at position 2 .

Step 2: Substitute the remaining chlorines with morpholine groups via reflux in aprotic solvents (e.g., THF or DCM) with a base like DIPEA .

Characterization:

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., morpholine protons at δ 3.5–3.7 ppm; methoxyphenyl aromatic protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ for C₂₃H₂₉ClN₇O₃).

- X-ray Crystallography (if available): Resolve stereoelectronic effects of morpholine and methoxyphenyl groups .

Basic: Which in vitro assays are suitable for preliminary evaluation of its biological activity?

Answer:

- Anticancer Activity:

- Antimicrobial Activity:

Advanced: How to design structure-activity relationship (SAR) studies to optimize target engagement?

Answer:

- Systematic Substituent Variation:

- Computational Modeling:

Advanced: What strategies improve pharmacokinetic (PK) properties, such as blood-brain barrier (BBB) penetration?

Answer:

- Structural Modifications:

- In Vivo Validation:

Advanced: How to resolve contradictions in reported biological activities across studies?

Answer:

- Dose-Response Validation: Re-test activity in multiple cell lines with strict controls (e.g., 8-point dilution curves, n ≥ 3 replicates) .

- Orthogonal Assays: Confirm kinase inhibition via Western blot (e.g., p-Akt suppression for PI3K/mTOR inhibitors) alongside enzymatic assays .

- Target Profiling: Use kinome-wide screens (e.g., KINOMEscan) to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.